molecular formula C5H8OS B13547332 1-(Methylsulfanyl)but-3-en-2-one

1-(Methylsulfanyl)but-3-en-2-one

Cat. No.: B13547332
M. Wt: 116.18 g/mol
InChI Key: OKFZUFDPRVYSEI-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)but-3-en-2-one is a small organic compound characterized by a conjugated enone system (α,β-unsaturated ketone) with a methylsulfanyl (-SMe) substituent at the 1-position. This structure confers reactivity typical of enones, such as susceptibility to nucleophilic attacks and participation in cycloaddition reactions. The methylsulfanyl group may act as a weak electron-donating substituent, influencing the compound’s electronic profile and stability.

Properties

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

1-methylsulfanylbut-3-en-2-one

InChI

InChI=1S/C5H8OS/c1-3-5(6)4-7-2/h3H,1,4H2,2H3

InChI Key

OKFZUFDPRVYSEI-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of the methylthiol on the butenone.

Industrial Production Methods: Industrial production of 1-(Methylsulfanyl)but-3-en-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butenones.

Scientific Research Applications

1-(Methylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

The following analysis compares 1-(Methylsulfanyl)but-3-en-2-one with two structurally related compounds from the evidence: pyrimidine-based enones () and Sodium 2-methylprop-2-ene-1-sulphonate (). Key differences in structure, reactivity, and applications are highlighted.

Structural and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Molecular Complexity
1-(Methylsulfanyl)but-3-en-2-one Linear enone with -SMe substituent Ketone, alkene, sulfide Low (simple chain)
1-[4-Chloro-6-(dialkylamino)-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones (5) Pyrimidine-fused enone Pyrimidine, enone, sulfide, chloro High (heterocyclic scaffold)
Sodium 2-methylprop-2-ene-1-sulphonate Alkene with sulfonate salt Sulfonate, alkene Moderate (ionic substituent)

Key Observations :

  • The pyrimidine-based enones (5) exhibit enhanced structural complexity due to their heterocyclic core, which likely increases steric hindrance and electronic diversification compared to the linear enone structure of 1-(Methylsulfanyl)but-3-en-2-one .
  • Sodium 2-methylprop-2-ene-1-sulphonate’s sulfonate group imparts high water solubility and ionic character, contrasting with the neutral sulfide group in the target compound .
Table 1: Comparative Properties of Structurally Related Compounds
Parameter 1-(Methylsulfanyl)but-3-en-2-one Pyrimidine-based enones (5) Sodium 2-methylprop-2-ene-1-sulphonate
Molecular Weight ~116.2 g/mol (estimated) ~300–400 g/mol (varies with R) 178.16 g/mol
Solubility Likely organic solvents THF, DCM Water-soluble
Key Reactivity Michael addition, cycloadditions Nucleophilic substitution Ionic interactions, polymerization
Yield in Synthesis N/A 65–89% (Table 2, ) N/A

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